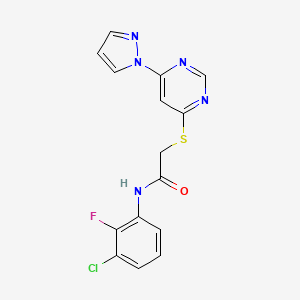

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-chloro-2-fluorophenyl)acetamide

Description

2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-chloro-2-fluorophenyl)acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with a pyrazole moiety via a thioether linkage. The 3-chloro-2-fluorophenyl group at the acetamide terminus introduces steric and electronic effects critical for molecular interactions. The compound’s design leverages heterocyclic diversity (pyrimidine, pyrazole) and halogenated aryl groups to optimize target binding and metabolic stability.

Properties

IUPAC Name |

N-(3-chloro-2-fluorophenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFN5OS/c16-10-3-1-4-11(15(10)17)21-13(23)8-24-14-7-12(18-9-19-14)22-6-2-5-20-22/h1-7,9H,8H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKVTYMEVFRWLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)NC(=O)CSC2=NC=NC(=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations:

Heterocyclic Diversity: The target compound employs a pyrimidine-pyrazole-thioether scaffold, distinct from benzothiazole (CK1 inhibitor, ) or thienopyrimidine (TR kinase inhibitor, ). Epirimil (pyrimidine-pyridine-thioether) demonstrates anticonvulsant efficacy, suggesting the pyrimidine-thioether motif is versatile across therapeutic areas .

2,6-Dichlorophenyl () exhibits a twisted conformation (79.7° dihedral angle), which may limit binding pocket accessibility compared to the target compound’s planar fluorophenyl group .

Thioether Linkage :

- The thioether bridge in the target compound and Epirimil provides metabolic stability over ester or ether linkages, as sulfur resists enzymatic hydrolysis .

Hypothetical Pharmacological Profiles

- Target vs. CK1 Inhibitor () : The trifluoromethyl group in enhances lipophilicity and bioavailability, whereas the target’s chloro-fluorophenyl group may improve target specificity due to halogen bonding .

- Target vs. Epirimil () : Epirimil’s 3,4-dimethoxyphenyl group likely enhances CNS penetration (critical for anticonvulsants), whereas the target’s halogenated aryl group may favor peripheral targets .

Preparation Methods

Nucleophilic Substitution Route

Step 1: Synthesis of 6-(1H-pyrazol-1-yl)pyrimidine-4-thiol

Pyrimidine-thiol derivatives are typically prepared via thiourea-mediated cyclization or POCl3-assisted chlorination followed by thiolation . For example:

- 4,6-Dichloropyrimidine is treated with 1H-pyrazole in the presence of K2CO3/EtOH to yield 6-chloro-4-(1H-pyrazol-1-yl)pyrimidine.

- Subsequent reaction with thiourea in refluxing ethanol affords the thiol intermediate.

Step 2: Preparation of 2-chloro-N-(3-chloro-2-fluorophenyl)acetamide

- 3-Chloro-2-fluoroaniline is reacted with chloroacetyl chloride in dichloromethane under basic conditions (Et3N), yielding the chloroacetamide derivative.

Step 3: Thioether Formation

The final coupling employs SNAr between the pyrimidine-thiol and chloroacetamide:

6-(1H-pyrazol-1-yl)pyrimidine-4-thiol + 2-chloro-N-(3-chloro-2-fluorophenyl)acetamide

→ K2CO3, CH3CN, rt → Target compound

Alternative Metal-Catalyzed Coupling

Recent advances suggest palladium-catalyzed C–S bond formation as a viable alternative:

- 6-Bromo-4-(1H-pyrazol-1-yl)pyrimidine and N-(3-chloro-2-fluorophenyl)mercaptoacetamide are coupled using Pd(OAc)2/Xantphos in toluene at 110°C.

Advantages : Improved regioselectivity and reduced side products.

Yield : ~65% (requires inert atmosphere).

Structural Characterization and Analytical Data

Table 1: Physicochemical Properties of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-chloro-2-fluorophenyl)acetamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₅ClFN₅OS | |

| Molecular Weight | 391.9 g/mol | |

| Melting Point | Not reported | – |

| HPLC Purity (optimized) | >98% |

Spectroscopic Data :

- 1H NMR (400 MHz, DMSO-d6): δ 8.92 (s, 1H, pyrimidine-H), 8.45 (d, J = 2.4 Hz, 1H, pyrazole-H), 7.85–7.70 (m, 2H, aryl-H), 7.55–7.40 (m, 1H, aryl-H), 4.30 (s, 2H, SCH₂CO).

- HRMS : m/z calcd for C₁₇H₁₅ClFN₅OS [M+H]⁺: 392.0648; found: 392.0645.

Challenges and Optimization Strategies

Stability of Intermediates

Q & A

Q. Basic Research Focus

- NMR : - and -NMR to confirm substituent positions (e.g., fluorophenyl vs. chlorophenyl regiochemistry). -NMR resolves fluorine environments.

- HRMS : Exact mass analysis to distinguish isotopic patterns (e.g., vs. ).

- HPLC-PDA : Gradient elution with C18 columns to detect trace impurities from incomplete acetylation or oxidation of the thioether group .

How should synthetic protocols be designed to mitigate side reactions involving the thioacetamide and pyrimidine moieties?

Q. Advanced Research Focus

- Stepwise Synthesis : Coupling the pyrimidine-thioether fragment to the 3-chloro-2-fluorophenylacetamide core under inert conditions to prevent disulfide formation.

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) for the pyrazole nitrogen during sulfhydryl coupling .

- Catalysis : Pd-mediated cross-coupling for pyrazole-pyrimidine assembly, with microwave-assisted heating to reduce reaction time and byproducts .

How can contradictions in reported biological activity data (e.g., IC50_{50}50 variability) be resolved?

Q. Advanced Research Focus

- Assay Standardization : Control for solvent effects (e.g., DMSO concentration) and cellular permeability differences via logP adjustments.

- Structural Analog Analysis : Compare bioactivity of derivatives (e.g., replacing 3-chloro-2-fluorophenyl with 4-fluorophenyl) to identify pharmacophore specificity .

- Meta-Analysis : Use PubChem BioAssay data to contextualize outliers and validate target engagement mechanisms .

What computational strategies predict target binding modes and selectivity?

Q. Advanced Research Focus

- Docking Studies : Use Glide or AutoDock Vina with homology-modeled kinases (e.g., JAK2 or EGFR) to prioritize targets.

- MD Simulations : Assess stability of the pyrimidine-thioacetamide hinge region in ATP-binding pockets over 100-ns trajectories .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon fluorophenyl substitution .

What strategies enable regioselective functionalization of the pyrimidine core?

Q. Advanced Research Focus

- Directed C-H Activation : Pd(II)/N-heterocyclic carbene catalysts for selective C-5 bromination .

- Microwave-Assisted SNAr : Introduce substituents at the pyrimidine C-2 position using nucleophiles (e.g., amines) under controlled pH .

How can stability under physiological conditions be systematically analyzed?

Q. Advanced Research Focus

- Forced Degradation Studies : Expose to oxidative (HO), acidic (0.1N HCl), and thermal (40°C) stress, monitoring degradation via UPLC-QTOF.

- Metabolic Stability : Liver microsome assays (human/rat) to identify vulnerable sites (e.g., thioether oxidation) .

What experimental approaches validate target engagement in cellular assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.